7-iodo-3,4-dihydro-1H-2-benzopyran-1-one
Description
7-Iodo-3,4-dihydro-1H-2-benzopyran-1-one is a halogenated derivative of the 3,4-dihydroisocoumarin (benzopyranone) scaffold. Its structure features an iodine atom at the 7-position of the aromatic ring, a lactone functional group (1-one), and a partially saturated dihydrobenzopyran core. The iodine substituent introduces significant steric bulk and electronic effects, which can modulate reactivity, solubility, and biological interactions compared to non-halogenated or differently substituted analogs .
Properties
Molecular Formula |
C9H7IO2 |
|---|---|
Molecular Weight |
274.05 g/mol |
IUPAC Name |
7-iodo-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C9H7IO2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-2,5H,3-4H2 |
InChI Key |
XCYUSVSXGVPHKA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C2=C1C=CC(=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-iodo-3,4-dihydro-1H-2-benzopyran-1-one can be achieved through several methods. One common approach involves the iodination of 3,4-dihydro-1H-2-benzopyran-1-one using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as acetic acid or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
7-Iodo-3,4-dihydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydro derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydro derivatives of the original compound.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
7-Iodo-3,4-dihydro-1H-2-benzopyran-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-iodo-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The iodine atom plays a crucial role in its reactivity and biological activity. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares key physicochemical properties of 7-iodo-3,4-dihydro-1H-2-benzopyran-1-one with similar compounds:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | LogP | Biological Activities |
|---|---|---|---|---|---|
| 7-Iodo-3,4-dihydro-1H-2-benzopyran-1-one | 7-I, 1-keto, dihydro core | C₉H₇IO₂ | 274.06* | ~3.5† | Not explicitly reported‡ |
| (R)-Mellein (3-Methyl-8-hydroxy) | 3-CH₃, 8-OH | C₁₀H₁₀O₃ | 178.18 | 1.49 | Antimicrobial, pheromone activity |
| 3,4-Dihydroisocoumarin | None (parent scaffold) | C₉H₈O₂ | 148.16 | 1.30 | Antioxidant, anti-inflammatory |
| 3-Iodomethyl-3,4-dihydro-1H-2-benzopyran-1-one | 3-CH₂I | C₁₀H₉IO₂ | 288.08 | 3.80 | Synthetic intermediate |
| (3R)-3-Propyl-6-methoxy-8-hydroxy | 3-C₃H₇, 6-OCH₃, 8-OH | C₁₃H₁₆O₄ | 236.26 | 3.30 | Potential metabolic interactions |
*Calculated based on formula; †Estimated using iodine’s contribution to LogP; ‡Inferred from structural analogs.
Sources : .
Key Observations:
- Iodine vs. Methyl/Hydroxy Groups : The 7-iodo substituent increases molecular weight and lipophilicity (LogP ~3.5) compared to mellein (LogP 1.49) and the parent dihydroisocoumarin (LogP 1.30). This may enhance membrane permeability but reduce aqueous solubility .
(R)-Mellein (3-Methyl-8-hydroxy-3,4-dihydroisocoumarin)
- Antimicrobial : Exhibits bactericidal, fungicidal, and algicidal properties, likely due to its hydroxy and methyl groups interacting with microbial membranes or enzymes .
- Pheromone Activity : Acts as a signaling molecule in fungi and plants .
3,4-Dihydroisocoumarin (Unsubstituted Scaffold)
- Antioxidant/Anti-inflammatory : The lactone ring and planar structure enable free radical scavenging and inhibition of pro-inflammatory cytokines .
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